Methyl 2-amino-6-chloro-3-nitrobenzoate
Overview
Description
“Methyl 2-amino-6-chloro-3-nitrobenzoate” is a chemical compound with the molecular formula C8H7ClN2O4 . It is used in various chemical reactions and can be obtained from several suppliers .
Synthesis Analysis
The synthesis of “Methyl 2-amino-6-chloro-3-nitrobenzoate” involves several steps. One method involves refluxing Methyl 6-amino-2-chloro-5-nitrobenzoate with tin (II) chloride diazomethane in methanol for 2 hours . Another method involves reacting the compound with zinc and ammonium chloride in water and acetone at 35°C for 3 hours .Physical And Chemical Properties Analysis
“Methyl 2-amino-6-chloro-3-nitrobenzoate” has a predicted boiling point of 356.4±37.0 °C and a predicted density of 1.503±0.06 g/cm3 at 20 °C and 760 Torr . Its pKa is predicted to be -1.78±0.10 .Scientific Research Applications
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Indole Derivatives
- Scientific Field : Pharmaceutical Sciences .
- Application Summary : Indole derivatives, which can be synthesized from compounds like Methyl 2-amino-6-chloro-3-nitrobenzoate, have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of Application : The synthesis of these derivatives involves various chemical reactions, including electrophilic substitution due to excessive π-electrons delocalization .
- Results or Outcomes : Indole derivatives have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .
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Nonlinear Optical Materials
- Scientific Field : Materials Science .
- Application Summary : Certain organic compounds, including those that can be synthesized from Methyl 2-amino-6-chloro-3-nitrobenzoate, have been used in the development of nonlinear optical materials .
- Methods of Application : These compounds were grown into single crystals using the slow solvent evaporation method .
- Results or Outcomes : The resulting crystals showed enhanced electronic nonlinear optical polarization response compared to inorganic materials .
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Multistep Synthesis
- Scientific Field : Organic Chemistry .
- Application Summary : Compounds like Methyl 2-amino-6-chloro-3-nitrobenzoate can be used in multistep synthesis processes. These processes involve a series of reactions to transform a starting material into a desired product .
- Methods of Application : The process involves several steps, including nitration, conversion from the nitro group to an amine, and bromination .
- Results or Outcomes : The end product of this process can vary depending on the specific reactions used .
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Preparation of Nitro Compounds
- Scientific Field : Organic Chemistry .
- Application Summary : Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .
- Methods of Application : The preparation of nitro compounds involves various chemical reactions, including nitration of alkanes and aromatic compounds .
- Results or Outcomes : Nitro compounds have various applications in the field of organic chemistry .
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Synthesis of Various Compounds
- Scientific Field : Organic Chemistry .
- Application Summary : Methyl 2-methyl-3-nitrobenzoate, a compound similar to Methyl 2-amino-6-chloro-3-nitrobenzoate, can be used in the synthesis of various compounds, including methyl indole-4-carboxylate, 5-aminoisoquinolin-1 (2 H)-one, 5-nitroisocoumarin, substituted nitrostyrene, and benzoic acids .
- Methods of Application : The synthesis of these compounds involves various chemical reactions, often involving the reaction with aromatic aldehydes in the presence of DBU in DMSO .
- Results or Outcomes : The resulting compounds have various applications in the field of organic chemistry .
- Second Order Hyperpolarizability
- Scientific Field : Materials Science .
- Application Summary : Organic nonlinear optical (NLO) single crystals of 2-amino-4-methylpyridinium-4-hydroxybenzolate (2A4MP4HB) were grown by slow solvent evaporation (SSE) method . These crystals showed enhanced electronic NLO polarization response compared to inorganic materials .
- Methods of Application : The title compound belongs to centrosymmetric space group P2 1/ c in a monoclinic crystal system which was successfully studied by X-ray diffraction (XRD) study .
- Results or Outcomes : The second order hyperpolarizability of 2A4MP4HB crystal was analyzed theoretically and the results are reported .
properties
IUPAC Name |
methyl 2-amino-6-chloro-3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O4/c1-15-8(12)6-4(9)2-3-5(7(6)10)11(13)14/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAANPGYTOPKLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1N)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-6-chloro-3-nitrobenzoate | |
CAS RN |
635317-46-3 | |
Record name | methyl 2-amino-6-chloro-3-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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